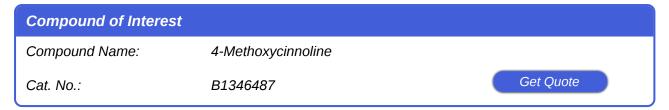


4-Methoxycinnoline: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses specifically on **4-Methoxycinnoline**, providing a detailed overview of its discovery, synthesis, physicochemical properties, and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

The cinnoline scaffold, a benzodiazine isomeric with quinoxaline and quinazoline, has been recognized as a privileged structure in the design of biologically active molecules. Various derivatives have demonstrated a broad spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a methoxy group at the 4-position of the cinnoline ring can significantly influence its electronic and steric properties, potentially modulating its biological activity and pharmacokinetic profile. This guide provides an in-depth exploration of **4-Methoxycinnoline**, compiling available data on its synthesis, characteristics, and therapeutic potential.

Discovery and Synthesis



While the broader class of cinnolines was first synthesized in 1883 by Victor von Richter, specific details on the initial discovery of **4-Methoxycinnoline** are not extensively documented in readily available literature. However, its synthesis can be approached through various established methods for the preparation of substituted cinnolines.

One plausible synthetic route involves the cyclization of ortho-alkynylarenediazonium salts in the presence of methanol. This reaction proceeds through the formation of a 4-chlorocinnoline intermediate, which then undergoes solvolysis with methanol to yield the desired 4-methoxy derivative.

Experimental Protocol: Synthesis of 4-Methoxycinnoline

A general procedure for the synthesis of 4-substituted cinnolines, which can be adapted for **4-Methoxycinnoline**, is outlined below. This protocol is based on the Richter cinnoline synthesis and subsequent modification.

Materials:

- Appropriately substituted ortho-aminoaryl precursor
- Sodium nitrite
- Hydrochloric acid
- Methanol
- Suitable solvent (e.g., ethanol, dioxane)
- Reducing agent (if necessary for precursor synthesis)
- Purification materials (e.g., silica gel for chromatography)

Procedure:

 Diazotization: The substituted ortho-aminoaryl precursor is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.



- Cyclization: The diazonium salt solution is then subjected to conditions that promote intramolecular cyclization. For the synthesis of a 4-hydroxycinnoline precursor, this may involve heating the solution.
- Chlorination (optional intermediate step): The resulting 4-hydroxycinnoline can be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chlorocinnoline.
- Methoxylation: 4-chlorocinnoline is then refluxed in a solution of sodium methoxide in methanol. The nucleophilic substitution of the chlorine atom by the methoxide ion yields 4-Methoxycinnoline.
- Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-Methoxycinnoline.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for **4-Methoxycinnoline**.

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of **4-Methoxycinnoline** are not widely published. However, based on the general properties of similar heterocyclic compounds, the following characteristics can be anticipated.

Physicochemical Data



Property	Predicted Value/Range	Notes
Molecular Formula	C ₉ H ₈ N ₂ O	-
Molecular Weight	160.17 g/mol	-
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	Likely to be high due to its aromatic and polar nature.
рКа	~2-3	Cinnoline has a pKa of 2.64. The methoxy group may slightly alter this value.[1]
Solubility	Not available	Expected to have low solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO.
LogP	Not available	The octanol-water partition coefficient would indicate its lipophilicity.

Spectroscopic Data

While specific spectra for **4-Methoxycinnoline** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and pyridazine rings, as well as a singlet for the methoxy group protons, likely in the range of 3.8-4.2 ppm.
- ¹³C NMR: The carbon NMR spectrum would display signals for the eight aromatic carbons of the cinnoline ring and one signal for the methoxy carbon.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H
 aromatic stretching, C=C and C=N aromatic ring stretching, and C-O stretching of the
 methoxy group.



 Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Methoxycinnoline (m/z = 160.17).

Biological Activities and Potential Applications

The biological activities of **4-Methoxycinnoline** have not been extensively studied. However, based on the known pharmacological profiles of other cinnoline and methoxy-substituted heterocyclic derivatives, it is plausible that **4-Methoxycinnoline** may exhibit anticancer, antibacterial, and/or anti-inflammatory properties. Further research is required to validate these potential activities.

Potential Anticancer Activity

Many quinoline and cinnoline derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition:

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References

- 1. researchgate.net [researchgate.net]
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